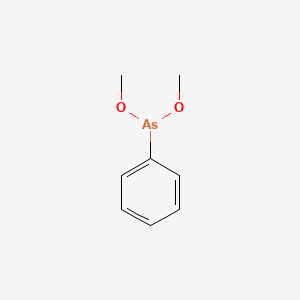
Dimethyl benzenearsonite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl benzenearsonite is an organoarsenic compound that features a benzene ring substituted with two methyl groups and an arsonite group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl benzenearsonite can be synthesized through several methods. One common approach involves the reaction of dimethyl benzene (xylene) with arsenic trioxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions: Dimethyl benzenearsonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethyl benzenearsonate.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Dimethyl benzenearsonate.
Reduction: Various lower oxidation state arsenic compounds.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Dimethyl benzenearsonite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as an antimicrobial agent and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in cancer treatment.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl benzenearsonite involves its interaction with cellular components and enzymes. The arsonite group can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key metabolic pathways and induce cellular stress responses. The compound’s effects on molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Dimethyl benzenearsonate: An oxidized form of dimethyl benzenearsonite.
Trimethyl benzenearsonite: A related compound with three methyl groups.
Phenylarsine oxide: Another organoarsenic compound with a similar structure.
Comparison: this compound is unique due to its specific substitution pattern and reactivity. Compared to its oxidized form, dimethyl benzenearsonate, it has different chemical properties and reactivity. Trimethyl benzenearsonite and phenylarsine oxide have distinct substitution patterns, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
24582-52-3 |
|---|---|
Molecular Formula |
C8H11AsO2 |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
dimethoxy(phenyl)arsane |
InChI |
InChI=1S/C8H11AsO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
FCPNWSMWJFTMTH-UHFFFAOYSA-N |
Canonical SMILES |
CO[As](C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


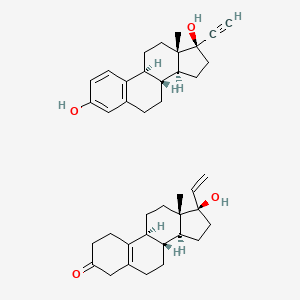
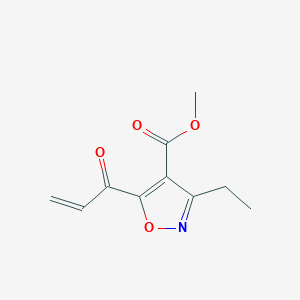
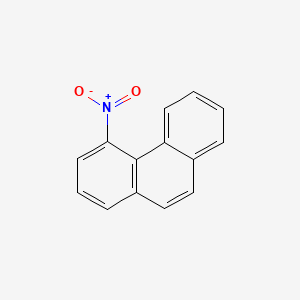
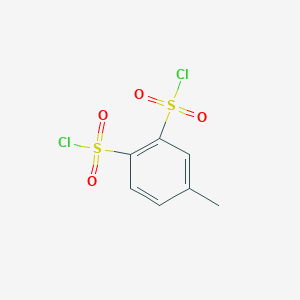
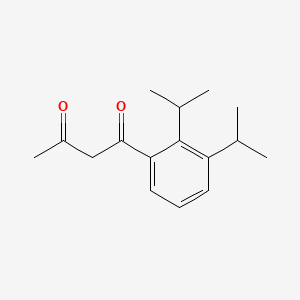
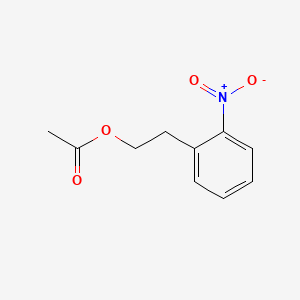
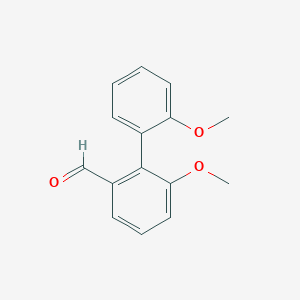
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
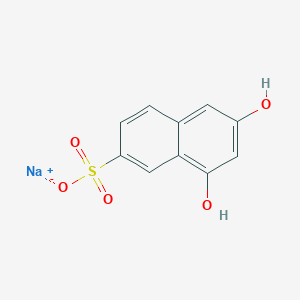
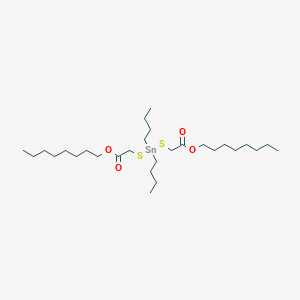

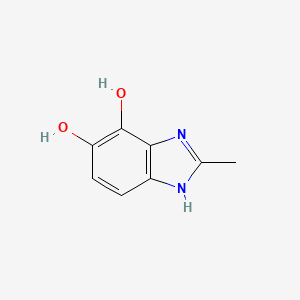
![Thymine,[2-14C]](/img/structure/B13788745.png)
![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)
